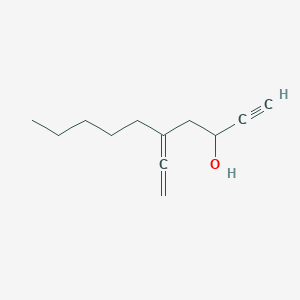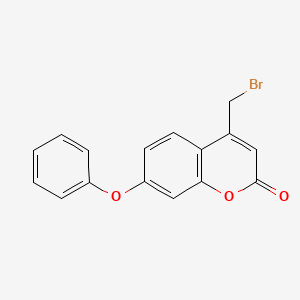
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine is a compound that features a phenylalanine backbone with a 2-fluoro-4-nitrophenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with 2-fluoro-4-nitroaniline. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Coupling: DCC, DMAP, dichloromethane
Major Products Formed
Reduction: 2-amino-4-fluorophenyl-L-phenylalanine
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used
Coupling: Peptide chains incorporating the this compound residue
科学研究应用
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be incorporated into peptides and proteins to study their structure and function, particularly in the context of fluorine’s effects on biological systems
作用机制
The mechanism by which N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and nitro groups can enhance binding affinity and selectivity by influencing the compound’s electronic properties and steric profile .
相似化合物的比较
Similar Compounds
2-Fluoro-4-nitroaniline: A precursor in the synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine, used in various chemical reactions.
L-Phenylalanine: The amino acid backbone of the compound, widely used in peptide synthesis and as a dietary supplement.
N-(2-Fluoro-4-nitrophenyl)-glycine: A similar compound with glycine instead of phenylalanine, used in similar applications.
Uniqueness
This compound is unique due to the combination of the phenylalanine backbone with the 2-fluoro-4-nitrophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
属性
CAS 编号 |
634198-79-1 |
|---|---|
分子式 |
C15H13FN2O4 |
分子量 |
304.27 g/mol |
IUPAC 名称 |
(2S)-2-(2-fluoro-4-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-12-9-11(18(21)22)6-7-13(12)17-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,19,20)/t14-/m0/s1 |
InChI 键 |
VHGFZTRAFZAWSN-AWEZNQCLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
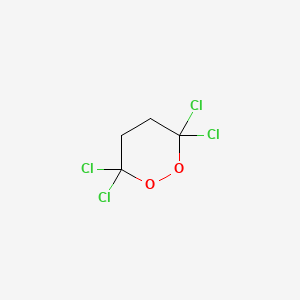
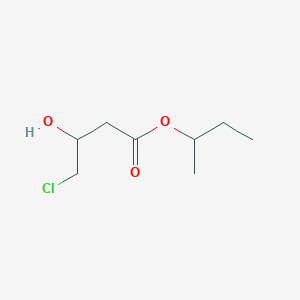
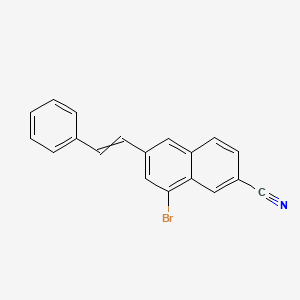
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
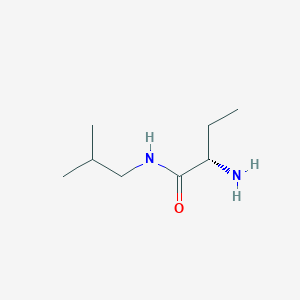


![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
